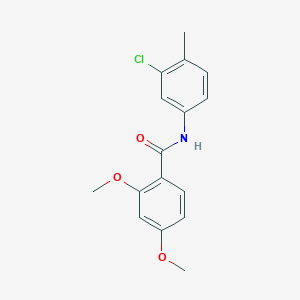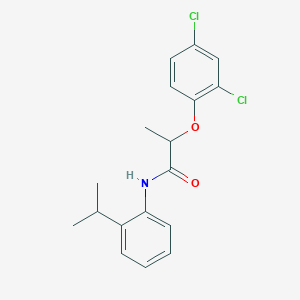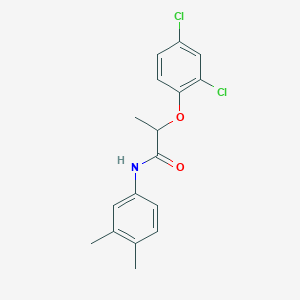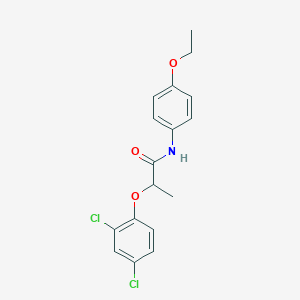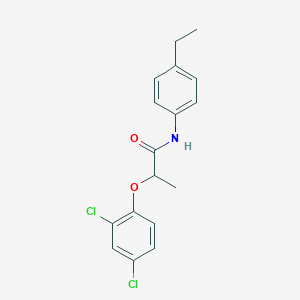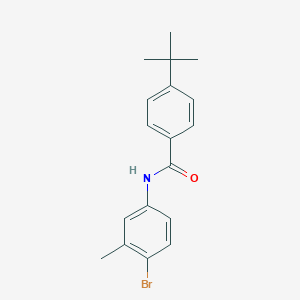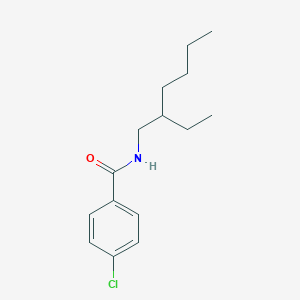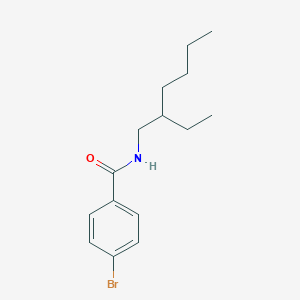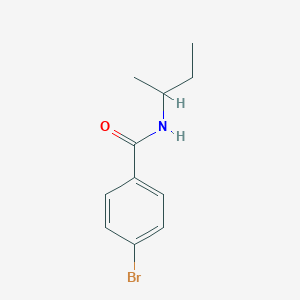
4-BROMO-N-SEC-BUTYL-BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-(sec-butyl)benzamide is an organic compound with the molecular formula C11H14BrNO It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the 4-position and an N-sec-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-SEC-BUTYL-BENZAMIDE typically involves the following steps:
Amidation: The brominated benzene is then reacted with sec-butylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the amide bond, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(sec-butyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The sec-butyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Sodium methoxide (NaOCH3) in methanol.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products Formed
Substitution: Formation of various substituted benzamides.
Reduction: Formation of 4-bromo-N-(sec-butyl)aniline.
Oxidation: Formation of 4-bromo-N-(sec-butyl)benzoic acid.
Scientific Research Applications
4-Bromo-N-(sec-butyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-BROMO-N-SEC-BUTYL-BENZAMIDE involves its interaction with specific molecular targets. The bromine atom and the amide group can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, potentially modulating their activity. The sec-butyl group may influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(tert-butyl)benzamide
- 4-Bromo-N-(1-methylbutyl)benzamide
- 4-Bromo-N-(1,3-dimethylbutyl)benzamide
- 4-Bromo-N-(2,2,3,3,4,4,4-heptafluorobutyl)benzamide
Uniqueness
4-Bromo-N-(sec-butyl)benzamide is unique due to its specific substitution pattern and the presence of the sec-butyl group, which can impart distinct steric and electronic properties compared to its analogs
Properties
Molecular Formula |
C11H14BrNO |
|---|---|
Molecular Weight |
256.14 g/mol |
IUPAC Name |
4-bromo-N-butan-2-ylbenzamide |
InChI |
InChI=1S/C11H14BrNO/c1-3-8(2)13-11(14)9-4-6-10(12)7-5-9/h4-8H,3H2,1-2H3,(H,13,14) |
InChI Key |
AZBNUODSMLNLJG-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)Br |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


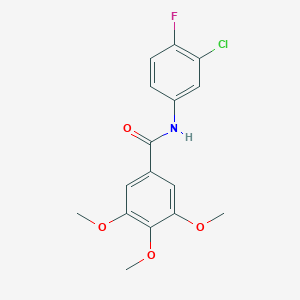
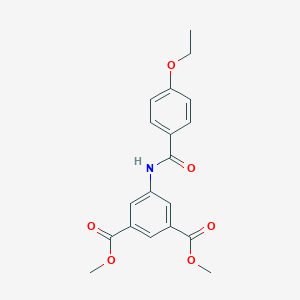
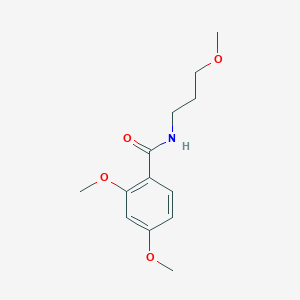
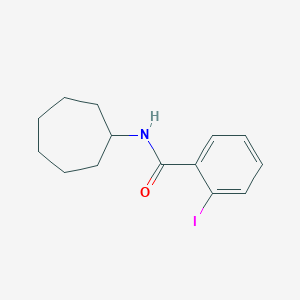
![Dimethyl 2-[(2-iodobenzoyl)amino]terephthalate](/img/structure/B291661.png)
